molecular formula C9H14N4O4 B1206046 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide CAS No. 37642-56-1

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

Katalognummer: B1206046
CAS-Nummer: 37642-56-1
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: FAIMMUNCNPFRPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is a complex organic compound that belongs to the class of nucleosides It is characterized by the presence of an amino group, a deoxypentofuranosyl sugar moiety, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the glycosylation of an imidazole derivative with a protected deoxypentofuranose, followed by deprotection and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include nitroimidazoles, imidazoline derivatives, and various substituted imidazoles, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. It can inhibit or modulate the activity of these enzymes, thereby affecting cellular processes. The pathways involved may include the inhibition of DNA or RNA polymerases, leading to the disruption of nucleic acid replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-1-(2-deoxypentofuranosyl)-2,4(1H,3H)-pyrimidinedione
  • 5-Amino-1-(2-deoxypentofuranosyl)-1H-imidazole-4-carboxamide

Uniqueness

5-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide is unique due to its specific structural features, such as the combination of an amino group, a deoxypentofuranosyl sugar, and an imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

37642-56-1

Molekularformel

C9H14N4O4

Molekulargewicht

242.23 g/mol

IUPAC-Name

5-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O4/c10-8-7(9(11)16)12-3-13(8)6-1-4(15)5(2-14)17-6/h3-6,14-15H,1-2,10H2,(H2,11,16)

InChI-Schlüssel

FAIMMUNCNPFRPL-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O

Kanonische SMILES

C1C(C(OC1N2C=NC(=C2N)C(=O)N)CO)O

Synonyme

5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide
dZ nucleoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.